![molecular formula C23H23N3O4S B7696531 N-cycloheptyl-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7696531.png)
N-cycloheptyl-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cycloheptyl-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide, also known as compound 1, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.
科学研究应用
Compound 1 has been studied for its potential therapeutic applications in various fields of research, including cancer treatment, inflammation, and neurodegenerative diseases. In cancer research, N-cycloheptyl-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide 1 has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further study. In inflammation research, this compound 1 has been shown to reduce inflammation in animal models, indicating its potential as an anti-inflammatory agent. In neurodegenerative disease research, this compound 1 has been shown to have neuroprotective effects, suggesting its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用机制
The mechanism of action of N-cycloheptyl-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide 1 is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways involved in cell growth and inflammation. Specifically, this compound 1 has been shown to inhibit the activity of certain kinases and transcription factors, which play a role in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
Compound 1 has been shown to have various biochemical and physiological effects in animal models. In cancer research, this compound 1 has been shown to inhibit tumor growth and induce apoptosis (cell death) in cancer cells. In inflammation research, this compound 1 has been shown to reduce the production of inflammatory cytokines and decrease the infiltration of immune cells into inflamed tissues. In neurodegenerative disease research, this compound 1 has been shown to protect neurons from oxidative stress and reduce inflammation in the brain.
实验室实验的优点和局限性
One advantage of using N-cycloheptyl-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide 1 in lab experiments is its potential as a therapeutic agent in various fields of research. Additionally, this compound 1 has been shown to have low toxicity in animal models, indicating its potential as a safe and effective treatment option. However, one limitation of using this compound 1 in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several potential future directions for the study of N-cycloheptyl-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide 1. One direction is to further investigate its potential as a cancer treatment, particularly in combination with other chemotherapy drugs. Another direction is to study its potential as an anti-inflammatory agent in various inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound 1 and its potential as a treatment for neurodegenerative diseases. Finally, the development of more soluble forms of this compound 1 could expand its potential use in lab experiments and clinical trials.
合成方法
Compound 1 can be synthesized through a multi-step process involving the reaction of various reagents and solvents. The synthesis method involves the reaction of cycloheptanone with sodium hydride, followed by the addition of 4-methylbenzyl chloride and sodium sulfonate. The resulting N-cycloheptyl-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide is then reacted with N,N-dimethylacetamide, which yields this compound 1.
属性
IUPAC Name |
4-[[2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S/c1-17-7-9-18(10-8-17)15-26(31(29,30)21-5-3-2-4-6-21)16-22(27)25-20-13-11-19(12-14-20)23(24)28/h2-14H,15-16H2,1H3,(H2,24,28)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AETOIQPRORVBDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CC(=O)NC2=CC=C(C=C2)C(=O)N)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[1-(5-chloro-2-ethoxybenzenesulfonyl)piperidine-3-carbonyl]piperidine-4-carboxamide](/img/structure/B7696448.png)
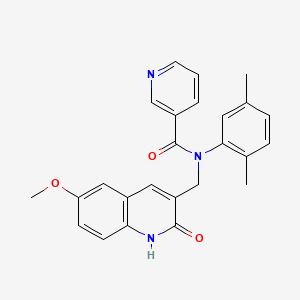
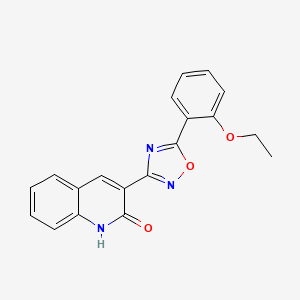
![3-chloro-N-(2-methoxy-5-{[(pyridin-3-yl)methyl]sulfamoyl}phenyl)benzamide](/img/structure/B7696468.png)

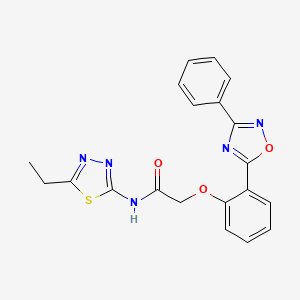

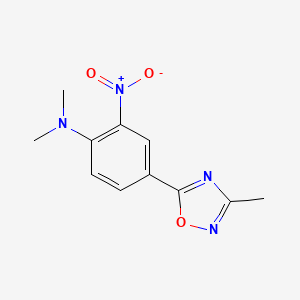
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7696500.png)
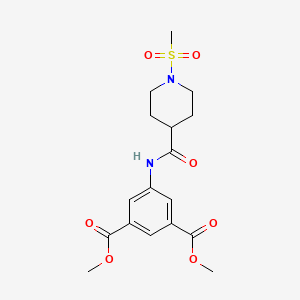
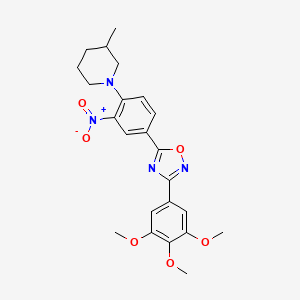

![2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]-N-(prop-2-en-1-yl)acetamide](/img/structure/B7696518.png)
